molecular formula C11H17NO3S B1438802 [3-(4-Methanesulfonylphenoxy)propyl](methyl)amine CAS No. 1157381-77-5

[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine

Cat. No.: B1438802
CAS No.: 1157381-77-5
M. Wt: 243.32 g/mol
InChI Key: XEIRCWCBCUQXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methanesulfonylphenoxy)propylamine”, also known as MSP, is a synthetic compound that has garnered significant interest in various fields of research and industry. It has a molecular weight of 243.33 g/mol . The IUPAC name for this compound is N-methyl-3-[4-(methylsulfonyl)phenoxy]-1-propanamine .


Molecular Structure Analysis

The InChI code for “3-(4-Methanesulfonylphenoxy)propylamine” is 1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

It is typically stored at normal temperatures .

Scientific Research Applications

Oxidation of Sulfur Compounds

Research indicates significant interest in the oxidation of reduced sulfur compounds due to their presence as by-products in various industrial processes. Studies have explored photocatalytic treatments for reducing the harmful effects of these compounds, utilizing TiO2-based photocatalytic materials and alternative materials based on aromatic photosensitizers. These findings highlight the environmental and industrial importance of managing sulfur compounds through innovative oxidation methods (Cantau et al., 2007).

Methane Conversion and Utilization

Methane, a potent greenhouse gas, presents challenges and opportunities in terms of conversion to more valuable hydrocarbons or chemicals. The catalytic methylation of aromatics using methane over zeolite catalysts, termed "oxidative methylation," suggests a pathway for converting methane to transportable liquid fuels and valuable petrochemicals. This process involves intermediate methanol formation by methane partial oxidation, followed by benzene methylation with methanol, highlighting the potential for green chemistry applications in methane conversion (Adebajo, 2007).

Chemical Synthesis and Functionalization

The development and application of N-halo reagents in organic synthesis demonstrate the evolving methodologies for functional group transformations, including oxidation reactions, halogenation, acylation, and more. Such research underscores the continuous search for efficient and novel synthetic routes in organic chemistry, which may be relevant to the synthesis or modification of complex molecules like 3-(4-Methanesulfonylphenoxy)propylamine (Kolvari et al., 2007).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-methyl-3-(4-methylsulfonylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIRCWCBCUQXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.